molecular formula C11H23NO B13571355 1-(1-(Aminomethyl)cyclopentyl)-3-methylbutan-1-ol

1-(1-(Aminomethyl)cyclopentyl)-3-methylbutan-1-ol

Cat. No.: B13571355
M. Wt: 185.31 g/mol
InChI Key: UWZUQRWORKFKSU-UHFFFAOYSA-N
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Description

1-(1-(Aminomethyl)cyclopentyl)-3-methylbutan-1-ol is an organic compound with the molecular formula C10H21NO It is a cyclopentane derivative with an aminomethyl group and a hydroxyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Aminomethyl)cyclopentyl)-3-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentane derivatives with aminomethyl groups. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide as the alkylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Aminomethyl)cyclopentyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-(1-(Aminomethyl)cyclopentyl)-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopentylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanol

Uniqueness

1-(1-(Aminomethyl)cyclopentyl)-3-methylbutan-1-ol is unique due to its specific cyclopentane structure with both aminomethyl and hydroxyl groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]-3-methylbutan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)7-10(13)11(8-12)5-3-4-6-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

UWZUQRWORKFKSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCCC1)CN)O

Origin of Product

United States

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